molecular formula C11H12O4S B101086 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid CAS No. 18926-41-5

2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid

Cat. No.: B101086
CAS No.: 18926-41-5
M. Wt: 240.28 g/mol
InChI Key: PIYOYRCYHLJDCQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid involves the reaction of ethyl 2-mercaptobenzoate with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

Chemical Reactions Analysis

2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Scientific Research Applications

2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid can be compared with other similar compounds, such as:

    Ethyl 2-mercaptobenzoate: A precursor in the synthesis of this compound.

    Ethyl chloroacetate: Another precursor used in the synthesis.

    2-Mercaptobenzoic acid: A related compound with similar chemical properties.

The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions and make it valuable for various research applications .

Properties

IUPAC Name

2-(2-ethoxy-2-oxoethyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYOYRCYHLJDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376910
Record name 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18926-41-5
Record name 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-Ethoxy-2-oxoethyl)thio]benzoic acid
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